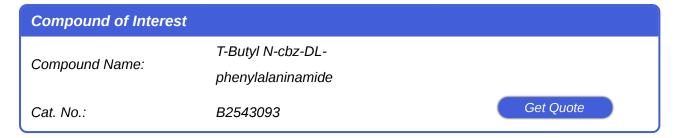


An In-depth Technical Guide to Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DLphenylalaninamide

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Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**T-Butyl N-cbz-DL-phenylalaninamide**" is not found in readily available chemical literature. This guide is based on the most plausible interpretation of the name as $N\alpha$ -(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide. The properties and protocols described herein are predicted based on the known chemistry of its constituent parts.

Overview and Physicochemical Properties

Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a derivative of the racemic amino acid DL-phenylalanine. It features a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group and a tert-butyl group on the amide nitrogen. The Cbz group is a common urethane-type protecting group in peptide synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The N-tert-butyl amide provides significant steric bulk, which can influence the compound's conformation and biological activity.

Table 1: Predicted Physicochemical Properties



Property	Value	Source/Method
Molecular Formula	C21H26N2O3	Calculated
Molecular Weight	354.45 g/mol	Calculated
Appearance	White to off-white solid	Predicted based on related compounds
Melting Point	150-160 °C (estimated)	Inferred from similar N- protected amino amides
Solubility	Soluble in methanol, ethanol, ethyl acetate, DCM, DMF. Insoluble in water.	Predicted based on structure
рКа	~15-16 (amide N-H)	Estimated

Table 2: Predicted Spectroscopic Data

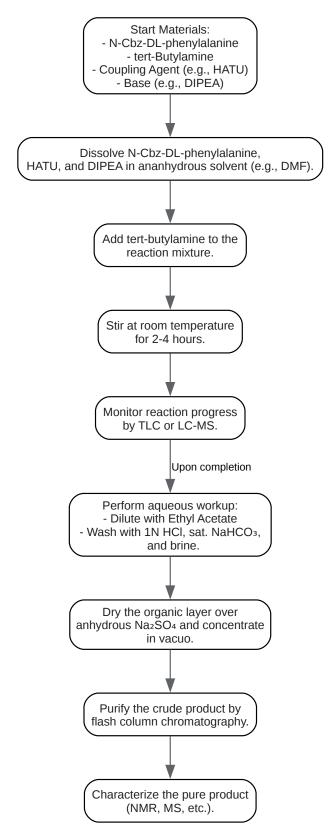
Technique	Predicted Chemical Shifts (δ) / Signals	
¹ H NMR	Phenylalanine aromatic protons (7.2-7.4 ppm), Cbz aromatic protons (7.3-7.4 ppm), benzyl CH ₂ (5.1 ppm), phenylalanine α -CH, β -CH ₂ , amide NH, tert-butyl protons (1.3 ppm, singlet, 9H).	
¹³ C NMR	Aromatic carbons, carbonyl carbons (amide and carbamate), $C\alpha$, $C\beta$ of phenylalanine, benzylic carbon of Cbz group, quaternary and methyl carbons of the tert-butyl group.	
Mass Spec (ESI-MS)	m/z: 355.2 [M+H]+, 377.2 [M+Na]+	

Synthesis and Experimental Protocols

The synthesis of N α -(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide can be achieved through a standard peptide coupling reaction between N-Cbz-DL-phenylalanine and tert-butylamine.



Proposed Synthetic Workflow



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Caption: Synthetic workflow for the preparation of N α -(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

Detailed Experimental Protocol

Materials:

- N-Cbz-DL-phenylalanine (1.0 eq)
- tert-Butylamine (1.1 eq)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-DL-phenylalanine (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
- Stir the mixture until all solids are dissolved.
- Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.



- Add tert-butylamine (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.
- Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Potential Biological Activity and Applications

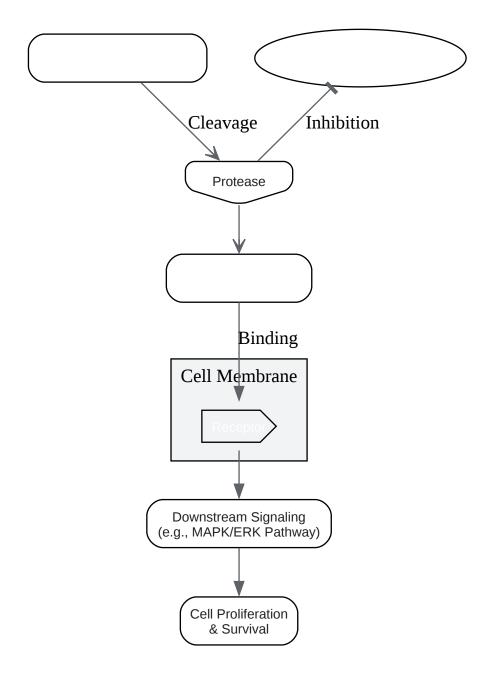
While no specific biological data exists for this compound, its structural features suggest potential applications in drug development, particularly as a protease inhibitor.

- Protease Inhibition: Phenylalanine derivatives are common components of protease inhibitor drugs, as the phenyl group can fit into the hydrophobic S1 pocket of many proteases. The Cbz group can form hydrogen bonds with the enzyme backbone, and the N-tert-butyl amide can provide steric hindrance that blocks substrate access.
- Chirality: As the starting material is a DL-racemic mixture, the final product will also be
 racemic. For therapeutic applications, it would be necessary to either synthesize the pure Lor D-enantiomer or perform chiral separation of the final product. The individual enantiomers
 may exhibit significantly different biological activities and metabolic profiles.

Hypothetical Signaling Pathway Interaction



The diagram below illustrates a hypothetical mechanism where a protease inhibitor, such as the title compound, could modulate a signaling pathway. This is a conceptual model and has not been experimentally verified for this specific molecule.



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Caption: Hypothetical inhibition of a growth factor activation pathway by a protease inhibitor.

Conclusion







Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a synthetically accessible derivative of phenylalanine. While its specific properties are not documented, they can be reliably predicted from its structure. Its potential as a protease inhibitor makes it a compound of interest for further investigation in drug discovery and development. The synthetic protocol outlined in this guide provides a clear pathway for its preparation and subsequent biological evaluation.

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